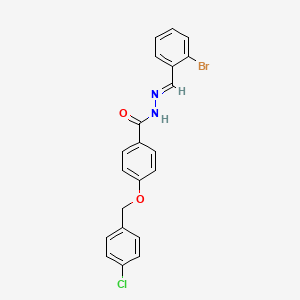![molecular formula C32H36N2O8S B12011118 Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12011118.png)
Methyl 2-[3-(4-butoxybenzoyl)-2-(3-ethoxy-4-propoxyphenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ce composé est une molécule complexe avec un long nom, mais décomposons-le. Il se compose de plusieurs groupes fonctionnels, dont un cycle thiazole, un cycle pyrrole et des fonctionnalités ester et cétone
Cycle Thiazole : Les thiazoles sont des cycles hétérocycliques à cinq chaînons contenant des atomes de soufre et d'azote. On les trouve dans divers produits naturels et produits pharmaceutiques.
Cycle Pyrrole : Les pyrroles sont également des cycles hétérocycliques à cinq chaînons, communément trouvés dans les porphyrines (comme l'hème) et d'autres composés biologiquement actifs.
Groupes Ester et Cétone : Ces groupes fonctionnels jouent des rôles essentiels dans la réactivité chimique et les interactions biologiques.
Méthodes De Préparation
Voies de synthèse : La synthèse de ce composé implique plusieurs étapes, notamment l'assemblage des cycles thiazole et pyrrole, ainsi que l'introduction des fonctionnalités ester et cétone. Bien que je n'ai pas trouvé de voies de synthèse spécifiques pour ce composé exact, des réactions similaires peuvent être adaptées. Les chercheurs utiliseraient probablement des stratégies telles que des réactions de cyclisation, des estérifications et des réactions de condensation.
Production industrielle : Les méthodes de production à l'échelle industrielle pour ce composé nécessiteraient une optimisation pour obtenir des rendements élevés et une rentabilité. La collaboration entre les chimistes de synthèse et les ingénieurs de procédé serait cruciale pour développer des procédés efficaces.
Analyse Des Réactions Chimiques
Types de réactions :
Oxydation et réduction : Le composé peut subir des réactions redox, convertissant des groupes fonctionnels (par exemple, des cétones en alcools ou vice versa).
Réactions de substitution : Les substituants sur les cycles benzéniques peuvent être modifiés par substitution aromatique électrophile ou nucléophile.
Hydrolyse d'ester : Le groupe ester peut être hydrolysé pour former l'acide carboxylique et l'alcool correspondants.
Oxydation : Des réactifs comme le permanganate de potassium (KMnO₄) ou le réactif de Jones (CrO₃ dans l'acide sulfurique) peuvent être utilisés.
Réduction : Le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont des agents réducteurs courants.
Substitution : L'acide nitrique (HNO₃) ou l'acide sulfurique (H₂SO₄) peuvent faciliter la substitution électrophile.
Hydrolyse d'ester : Des conditions acides ou basiques (par exemple, l'acide chlorhydrique ou l'hydroxyde de sodium) favorisent l'hydrolyse des esters.
Principaux produits : Les produits spécifiques formés lors de ces réactions dépendraient des conditions de réaction et de la régiosélectivité. Des études expérimentales détaillées seraient nécessaires pour identifier les principaux produits.
4. Applications de la recherche scientifique
Les applications de ce composé couvrent divers domaines :
Médecine : Enquêter sur son potentiel en tant que candidat-médicament (par exemple, propriétés anticancéreuses, antimicrobiennes ou anti-inflammatoires).
Chimie : Étudier sa réactivité et explorer de nouvelles transformations.
Biologie : Enquêter sur ses interactions avec les macromolécules biologiques (par exemple, les enzymes, les récepteurs).
Industrie : Explorer son utilisation en science des matériaux (par exemple, polymères, revêtements).
5. Mécanisme d'action
Le mécanisme du composé implique probablement des interactions avec des cibles moléculaires spécifiques (par exemple, les enzymes, les récepteurs) ou une modulation des voies cellulaires. Des recherches supplémentaires seraient nécessaires pour élucider son mode d'action précis.
Applications De Recherche Scientifique
This compound’s applications span various fields:
Medicine: Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, or anti-inflammatory properties).
Chemistry: Study its reactivity and explore novel transformations.
Biology: Investigate its interactions with biological macromolecules (e.g., enzymes, receptors).
Industry: Explore its use in materials science (e.g., polymers, coatings).
Mécanisme D'action
The compound’s mechanism likely involves interactions with specific molecular targets (e.g., enzymes, receptors) or modulation of cellular pathways. Further research would be needed to elucidate its precise mode of action.
Comparaison Avec Des Composés Similaires
Bien que je n'ai pas trouvé d'analogues directs, nous pouvons le comparer à des molécules apparentées ayant des groupes fonctionnels similaires. Les chercheurs exploreraient les bases de données et la littérature pour identifier des composés structurellement apparentés.
: Exemple de composé contenant du thiazole : Thiamine (vitamine B1) : Exemple de composé contenant du pyrrole : Porphobilinogène : Exemple de composé contenant un ester : Acétate d'éthyle : Exemple de composé contenant une cétone : Acétone
Propriétés
Formule moléculaire |
C32H36N2O8S |
|---|---|
Poids moléculaire |
608.7 g/mol |
Nom IUPAC |
methyl 2-[(3Z)-3-[(4-butoxyphenyl)-hydroxymethylidene]-2-(3-ethoxy-4-propoxyphenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C32H36N2O8S/c1-6-9-17-41-22-13-10-20(11-14-22)27(35)25-26(21-12-15-23(42-16-7-2)24(18-21)40-8-3)34(30(37)28(25)36)32-33-19(4)29(43-32)31(38)39-5/h10-15,18,26,35H,6-9,16-17H2,1-5H3/b27-25- |
Clé InChI |
KGRHCHDBDRWEGI-RFBIWTDZSA-N |
SMILES isomérique |
CCCCOC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)/O |
SMILES canonique |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OC)C)C4=CC(=C(C=C4)OCCC)OCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-ethoxy-4-[(E)-[[2-(4-fluorophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12011043.png)
![2-{[4-Allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(2,4,6-tribromophenyl)acetamide](/img/structure/B12011048.png)

![4-[(4-chlorobenzylidene)amino]-3-(2-pyridyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12011057.png)




![(4E)-5-(4-tert-butylphenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-(5-methyl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12011105.png)

![(5E)-5-(5-bromo-2-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12011114.png)
![N-(4-Methylphenyl)-2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-YL)sulfanyl]acetamide](/img/structure/B12011122.png)

